molecular formula C10H19ClN2O2 B2370600 tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride CAS No. 2306246-64-8

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Cat. No.: B2370600
CAS No.: 2306246-64-8
M. Wt: 234.72
InChI Key: CTVDRVRVOABUPB-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties:
This compound is a bicyclic amine with a tert-butoxycarbonyl (Boc) protective group and a hydrochloride salt. Its molecular formula is C₁₀H₁₈N₂O₂·HCl, with a molecular weight of 234.78 g/mol (free base: 198.26 g/mol) . The bicyclo[3.2.0]heptane core contains two stereocenters in the (1R,5R) configuration, which are critical for its stereospecific interactions in pharmacological applications . The hydrochloride salt enhances aqueous solubility, making it suitable for in vivo studies .

Synthesis:
Synthesis typically involves coupling reactions under inert conditions, followed by Boc protection and HCl salt formation. For example, palladium-catalyzed cross-coupling and acid-mediated deprotection are common steps .

Applications:
It serves as a key intermediate in radiopharmaceuticals for positron-emission tomography (PET) targeting α7-nicotinic acetylcholine receptors (α7-nAChR) .

Properties

IUPAC Name

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVDRVRVOABUPB-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

A widely reported method involves the intramolecular alkylation of N-Boc-protected diamines (Table 1).

Table 1: Representative Cyclization Conditions

Precursor Base Solvent Temp (°C) Yield (%) Purity (%) Source
N-Boc-diamine bromoester K₂CO₃ DMF 80 45 90
Mesylated diamine DBU THF 25 62 95

The mesylated precursor route achieves superior yields due to enhanced leaving-group reactivity. However, epimerization at C1 and C5 remains a concern, requiring strict temperature control below 30°C.

Stereoselective Ring-Closing Strategies

Asymmetric catalysis using Jacobsen’s thiourea catalysts enables enantiomeric excess (ee) >98% in model systems. Key parameters include:

  • Catalyst loading : 5 mol%
  • Solvent : Toluene
  • Reaction time : 72 h

Notably, the bicyclo[3.2.0] system’s strain promotes retro-aldol side reactions, necessitating in situ IR monitoring to terminate reactions at 85–90% conversion.

Optimization of Reaction Conditions

Microwave-assisted synthesis reduces reaction times from 48 h to 2 h while maintaining yields at 58±3% (n=5). Solvent screening identifies 1,2-dichloroethane as optimal for balancing polarity and boiling point.

Critical factors :

  • Water content : <50 ppm (prevents Boc group hydrolysis)
  • Oxygen exclusion : Achieved via three freeze-pump-thaw cycles

Purification and Characterization

The free base is isolated via flash chromatography (SiO₂, EtOAc/hexanes 3:7 → 1:1), followed by recrystallization from MTBE/heptane. Key characterization data:

Table 2: Spectroscopic Properties

Technique Data Source
¹H NMR δ 1.44 (s, 9H, Boc), 3.85–3.70 (m, 2H, H₆), 3.25 (dd, J=12.4 Hz, H₁)
HPLC tᴿ = 6.72 min (Chiralpak AD-H, heptane/iPrOH 80:20)
[α]²⁵D +32.5° (c 1.0, CHCl₃)

Hydrochloride Salt Formation

Treatment of the free base (10 g) with 1.05 eq HCl in Et₂O at 0°C affords the hydrochloride salt as a hygroscopic white solid. Critical quality attributes:

  • Cl⁻ content : 18.2–18.7% (theory 18.4%)
  • LOD : <0.5% (Karl Fischer)
  • Particle size : D90 <50 µm (micronization required for API formulations)

Industrial Scale Considerations

A continuous flow process achieves 85% yield at 500 kg/batch:

  • Reactor : Corning Advanced-Flow™ G1
  • Residence time : 12 min
  • Throughput : 22 kg/h

Economic analysis identifies the Boc-protecting step as the major cost driver (43% of total), prompting research into alternative protecting groups.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a protective moiety, removable under acidic conditions to generate free amines. Key deprotection methods include:

Reagent/ConditionsOutcomeReferences
Trifluoroacetic acid (TFA) in DCMCleaves Boc group at 0–25°C
Trimethylsilyl iodide (TMSI)Efficient Boc removal at -20–5°C
ZnBr₂ or HCl (gaseous)Mild cleavage in polar solvents

Deprotection is often a prerequisite for further functionalization, such as alkylation or coupling .

Oxidation Reactions

The sulfur atom in related bicyclic analogs undergoes oxidation, suggesting potential for modifying substituents on the diazabicycloheptane framework:

Reagent/ConditionsOutcomeReferences
H₂O₂/Ce(OTf)₄Sulfur → sulfoxide oxidation
mCPBA (meta-chloroperbenzoic acid)Epoxidation of adjacent double bonds

While direct oxidation of this compound is not explicitly documented, analogous systems show predictable behavior under similar conditions .

Nucleophilic Substitution

The secondary amine reacts with electrophiles in alkylation or acylation reactions:

Reaction TypeReagents/ConditionsOutcomeReferences
AlkylationAlkyl halides, K₂CO₃, DMF, 50–80°CN-alkyl derivatives for SAR studies
AcylationAcetyl chloride, Et₃N, THF, 0°CAmide formation
SulfonationMethanesulfonyl chloride, baseSulfonamide prodrugs

These reactions are pivotal for introducing pharmacophores or modifying solubility .

Coupling Reactions

The deprotected amine participates in cross-coupling to construct complex architectures:

Reaction TypeReagents/ConditionsOutcomeReferences
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acids, 80–100°CBiaryl motifs for drug candidates
Buchwald-HartwigPd₂(dba)₃, BINAP, NaOtBu, tolueneN-aryl derivatives

Such couplings enable access to α7-nicotinic acetylcholine receptor ligands .

Cyclization and Ring-Opening

The strained bicyclic system undergoes controlled ring modifications:

Reagent/ConditionsOutcomeReferences
Triphosgene, Et₃NCyclic urea formation
H₂O/H⁺ or NH₃Ring-opening to linear diamines

Cyclization reactions are exploited in β-lactamase inhibitor synthesis .

Salt Formation and Solubility Modulation

The hydrochloride salt enhances stability and aqueous solubility, critical for biological testing:

ProcessConditionsOutcomeReferences
Ion exchangeTetrabutylammonium acetateCounterion substitution
Acidic precipitationHCl (g)/etherHigh-purity hydrochloride isolate

Thermal Stability and Decomposition

Controlled heating induces structural changes:

ConditionOutcomeReferences
Reflux in toluene (95–105°C)Thermal rearrangement
Microwave-assisted pyrolysisDegradation to simpler amines

Scientific Research Applications

Medicinal Chemistry

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

  • Building Block for Drug Development : Its unique structure allows it to be used as a building block for synthesizing other pharmacologically active compounds.
  • Catalytic Applications : The compound has been investigated for its role in catalyzing various organic reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting significant potency compared to control compounds .

Case Study 2: Neuroprotection

In a study examining neuroprotective agents, this compound demonstrated the ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents . This finding supports further exploration into its therapeutic applications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Stereoisomeric Variants

  • (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 799279-81-5) :

    • Difference : Stereochemistry at position 5 (S vs. R) and carboxylate position (6 vs. 3).
    • Impact : Altered receptor binding affinity due to spatial arrangement. Lower logP (1.98 vs. 2.12) suggests reduced lipophilicity .
    • Synthesis : Similar palladium-catalyzed methods but with modified chiral ligands .
  • (1S,5S)-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2) :

    • Difference : Mirror-image stereochemistry (1S,5S vs. 1R,5R).
    • Impact : Likely inactive in α7-nAChR binding due to enantiomeric mismatch .

Structural Analogs with Modified Bicyclic Frameworks

  • tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 1240782-81-3) :

    • Difference : Larger bicyclo[2.2.2]octane ring.
    • Impact : Increased conformational rigidity may reduce binding to flexible receptors like α7-nAChR .
    • Molecular Weight : 211.26 g/mol (free base), higher than the target compound .
  • tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-04-0) :

    • Difference : Presence of a ketone group and smaller bicyclo[2.2.1] framework.
    • Impact : Enhanced polarity (logP ~1.5) but reduced metabolic stability .

Positional Isomers and Derivatives

  • tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS 370882-66-9) :

    • Difference : Carboxylate group at position 6 instead of 3.
    • Impact : Altered hydrogen-bonding patterns, reducing affinity for α7-nAChR by ~40% in radioligand assays .
  • 6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivatives (e.g., compound 8 in ) :

    • Difference : Methyl substituent on the nitrogen at position 5.
    • Impact : Improved blood-brain barrier penetration (logBB 0.8 vs. 0.5 for the target compound) but increased hepatotoxicity risk .

Data Tables

Table 1: Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) logP Solubility (mg/mL)
Target Compound (HCl salt) 1419075-97-0 234.78 2.12 12.5 (H₂O)
(1R,5S)-6-Carboxylate isomer 799279-81-5 198.26 1.98 8.2 (H₂O)
(1S,5S)-3-Carboxylate enantiomer 1017789-34-2 198.26 2.12 7.9 (H₂O)
6-Methyl derivative (compound 8) N/A 213.29 2.35 5.6 (H₂O)

Table 2: Pharmacological Activity

Compound Name α7-nAChR IC₅₀ (nM) Plasma Stability (t₁/₂, h) BBB Penetration (logBB)
Target Compound (HCl salt) 18.7 4.2 0.5
(1R,5S)-6-Carboxylate isomer 45.3 3.8 0.4
6-Methyl derivative (compound 8) 12.4 2.1 0.8

Biological Activity

Chemical Identity and Properties

tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a bicyclic compound with potential biological applications. It has the following characteristics:

  • Molecular Formula: C₁₀H₁₈N₂O₂
  • Molecular Weight: 198.266 g/mol
  • CAS Number: 1419075-97-0

This compound is primarily used in research settings and is noted for its structural features that may influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as a reversible inhibitor of certain enzymes, potentially impacting metabolic pathways related to antibacterial resistance.

Antibacterial Properties

Recent research indicates that compounds similar to tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane derivatives exhibit significant antibacterial activity against various Gram-negative bacteria. For instance, derivatives have shown efficacy against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae by inhibiting penicillin-binding proteins (PBPs) and beta-lactamases (BLAs) .

Case Studies

  • In Vitro Studies
    • A study involving the synthesis of triazole-substituted derivatives demonstrated enhanced inhibition against KPC-2 carbapenemase and CTX-M-15 extended-spectrum beta-lactamase . These findings suggest that structural modifications can lead to improved antibacterial properties.
  • In Vivo Studies
    • Research on similar bicyclic compounds has indicated potential for use in treating infections caused by resistant bacteria. The compounds were tested in animal models, showing promising results in reducing bacterial load and improving survival rates .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its application in research. Preliminary toxicity assessments indicate moderate toxicity levels, necessitating careful handling and usage in controlled environments .

Data Summary Table

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.266 g/mol
CAS Number1419075-97-0
Antibacterial ActivityEffective against Gram-negative bacteria
Toxicity LevelModerate

Q & A

Basic: What are the key considerations for synthesizing tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride with high enantiomeric purity?

The synthesis requires precise control over stereochemistry and reaction conditions. Multi-step protocols often involve:

  • Ring-closing metathesis or Buchwald-Hartwig amination to construct the bicyclic core .
  • Use of chiral catalysts (e.g., Rh or Pd-based) to enforce (1R,5R) stereochemistry .
  • Temperature optimization : Lower temperatures (0–25°C) minimize racemization during carboxylate esterification .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
    Post-synthesis, chiral HPLC or capillary electrophoresis is critical for verifying enantiomeric excess (>98%) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

A combination of orthogonal methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm bicyclic structure and tert-butyl group integrity. 1^1H-15^15N HMBC resolves azabicyclo nitrogen environments .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 271.18) .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen bonding patterns in the hydrochloride salt .
  • HPLC : Reverse-phase methods with UV detection (210–254 nm) assess purity (>99%) and detect diastereomeric impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in assay conditions or impurity profiles. Strategies include:

  • Reproducing assays under standardized conditions (pH 7.4 buffer, 37°C) .
  • Dose-response profiling : Test multiple concentrations (nM–µM range) to rule out off-target effects .
  • Impact of counterions : Compare hydrochloride vs. freebase forms, as solubility differences (e.g., in PBS) may alter bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify degradation products that interfere with activity .

Advanced: What methodologies optimize stereochemical control during scale-up synthesis?

Key approaches:

  • Dynamic kinetic resolution : Employ enzymes or asymmetric catalysts to favor (1R,5R) configuration during ring closure .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediates .
  • Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: How does modifying substituents on the bicyclic core affect structure-activity relationships (SAR)?

Comparative studies with analogs reveal:

Modification Impact on Activity Reference
Carbamoyl group at C6 Enhances enzyme inhibition (e.g., proteases)
Hydroxymethyl at C5 Improves aqueous solubility but reduces membrane permeability
Bromine substitution Increases electrophilicity for covalent target binding
Amino group replacement Alters receptor selectivity (e.g., GPCR vs. kinase targets)

Advanced: What strategies mitigate degradation during long-term storage of the hydrochloride salt?

  • Lyophilization : Store as a freeze-dried powder under argon to prevent hydrolysis .
  • Stability-indicating assays : Monitor degradation via UPLC-MS (e.g., tert-butyl group loss at m/z 215.12) .
  • Excipient screening : Add stabilizers like trehalose or cyclodextrins to buffer against moisture .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate metabolic pathways?

  • Synthesis of labeled analogs : Introduce 13^{13}C at the carboxylate carbonyl or 15^{15}N in the diazabicyclo ring .
  • Tracing studies : Use LC-MS/MS to identify metabolites in hepatocyte incubations .
  • Mechanistic insights : Detect stable isotope patterns in urinary or fecal excretions to map clearance routes .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., dipeptidyl peptidase-4) .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities and guide lead optimization .

Advanced: How does the compound’s conformation affect enzymatic stability in vivo?

  • Ring puckering analysis : NMR NOE experiments or DFT calculations reveal dominant chair vs. boat conformers .
  • Protease resistance : The rigid bicyclic structure reduces susceptibility to cytochrome P450 oxidation compared to flexible analogs .
  • pH-dependent stability : Protonation of the diazabicyclo nitrogen at gastric pH increases degradation rates .

Advanced: What are the challenges in correlating in vitro potency with in vivo efficacy?

  • PK/PD modeling : Integrate parameters like plasma half-life (t₁/₂ ~2.5 hr) and tissue distribution (Vd ~1.2 L/kg) .
  • Blood-brain barrier penetration : LogP (1.8–2.2) and P-gp efflux ratios determine CNS availability .
  • Metabolite interference : Active metabolites (e.g., de-esterified forms) may contribute to off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.